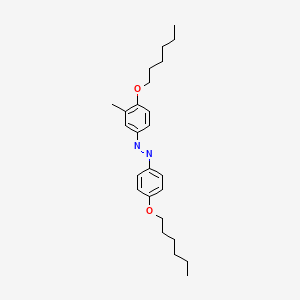
4,4'-Bis(hexyloxy)-3-methylazobenzene
Overview
Description
“4,4’-Bis(hexyloxy)-3-methylazobenzene” is a chemical compound that has been used in various studies and experiments . It is often used in the synthesis of liquid crystal polymers .
Synthesis Analysis
The synthesis of “4,4’-Bis(hexyloxy)-3-methylazobenzene” has been described in several studies. For instance, one study reported the synthesis of a related compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl, through a two-step polymerization reaction . Another study reported the synthesis of a similar compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl, via an improved method that substituted 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate .
Molecular Structure Analysis
The molecular structure of “4,4’-Bis(hexyloxy)-3-methylazobenzene” can be analyzed using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and elemental analysis have been used to characterize a similar compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl .
Chemical Reactions Analysis
The chemical reactions involving “4,4’-Bis(hexyloxy)-3-methylazobenzene” are complex and can involve various mechanisms. For example, one study reported that UV light irradiation of liquid crystal elastomers (LCEs) functionalized with azobenzene induces trans–cis isomerization of azobenzene, which reduces the order of the polymer network .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-Bis(hexyloxy)-3-methylazobenzene” can be analyzed using various techniques. For instance, its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more can be found on PubChem .
Scientific Research Applications
1. Phototropic Actuation of Liquid Crystalline Elastomers
- Application Summary: This compound is used in the study of photomechanical effects in liquid crystal elastomers (LCEs). The azobenzene functionalized LCEs undergo mechanical deformation when subjected to stimuli capable of disrupting the order of these anisotropic polymer networks .
- Methods of Application: The study involved incorporating liquid crystalline monomers with reduced aromatic content into the LCEs. This modification reduced the temperature and irradiation conditions needed to induce a mechanical response .
- Results: The study found that by incorporating liquid crystalline monomers with reduced aromatic content, both the temperature and irradiation conditions to induce mechanical response are reduced .
2. Production of Organic Photovoltaic Materials
- Application Summary: Triarylamino derivatives of this compound are of great interest for the production of organic photovoltaic materials .
- Methods of Application: The compound was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative. The tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction .
- Results: The study successfully synthesized the compound and confirmed its structure through various methods including elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR and UV spectroscopy and mass-spectrometry .
3. Liquid Crystal Materials
- Application Summary: This compound is used in the production of liquid crystal materials .
- Methods of Application: The compound is synthesized and then used in the production of liquid crystal materials .
- Results: The compound has been successfully used in the production of liquid crystal materials .
4. Molecular Dynamics in Azobenzene Liquid Crystal
- Application Summary: This compound is used in the study of molecular dynamics in azobenzene liquid crystals .
- Methods of Application: The compound was prepared by the same procedures as reported before. The monomer molecule used was 6-[4-(4-hexyloxyphenylazo)phenoxy]hexylacrylate (A6AB6), and 4,4′-bis[6-(acryloyloxy)hexyloxy]azobenzene (DA6AB) was used as a crosslinker .
- Results: The study successfully synthesized the compound and confirmed its structure through various methods .
5. Liquid Crystal Materials
- Application Summary: This compound is used in the production of liquid crystal materials .
- Methods of Application: The compound is synthesized and then used in the production of liquid crystal materials .
- Results: The compound has been successfully used in the production of liquid crystal materials .
6. Molecular Dynamics in Azobenzene Liquid Crystal
- Application Summary: This compound is used in the study of molecular dynamics in azobenzene liquid crystals .
- Methods of Application: The compound was prepared by the same procedures as reported before. The monomer molecule used was 6-[4-(4-hexyloxyphenylazo)phenoxy]hexylacrylate (A6AB6), and 4,4′-bis[6-(acryloyloxy)hexyloxy]azobenzene (DA6AB) was used as a crosslinker .
- Results: The study successfully synthesized the compound and confirmed its structure through various methods .
Future Directions
The future directions for research on “4,4’-Bis(hexyloxy)-3-methylazobenzene” could involve further exploration of its properties and potential applications. For example, one study suggested that by incorporating liquid crystalline monomers with reduced aromatic content, both the temperature and irradiation conditions to induce mechanical response are reduced . Another study suggested that photodeformable polymer materials, such as those containing “4,4’-Bis(hexyloxy)-3-methylazobenzene”, could open new prospects for next-generation display, biomedical sensor, and lighting applications with unprecedented color purity .
properties
IUPAC Name |
(4-hexoxy-3-methylphenyl)-(4-hexoxyphenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-6-8-10-18-28-24-15-12-22(13-16-24)26-27-23-14-17-25(21(3)20-23)29-19-11-9-7-5-2/h12-17,20H,4-11,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNKXLZLMMAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(hexyloxy)-3-methylazobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



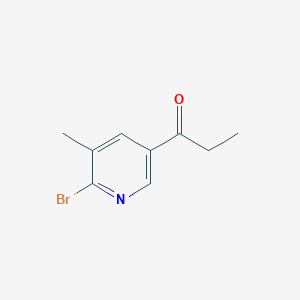
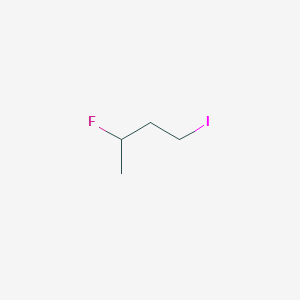
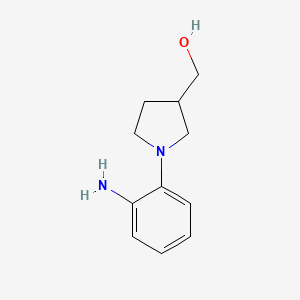
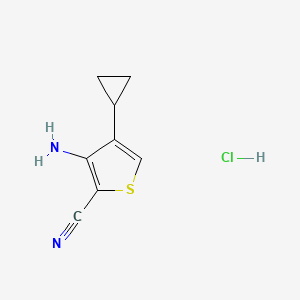
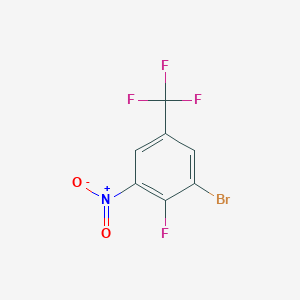
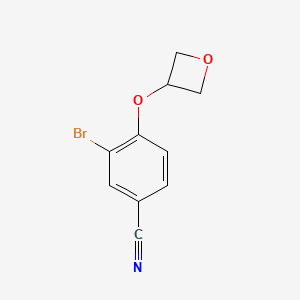
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)
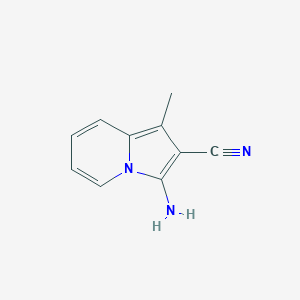
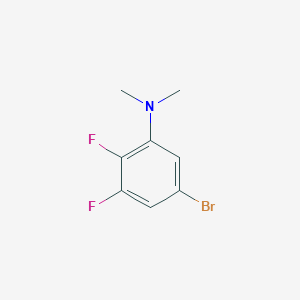

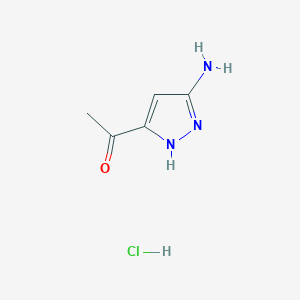
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)